Lidadronic Acid

Description

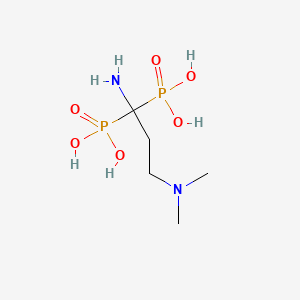

Structure

2D Structure

3D Structure

Properties

CAS No. |

63132-38-7 |

|---|---|

Molecular Formula |

C5H16N2O6P2 |

Molecular Weight |

262.14 g/mol |

IUPAC Name |

[1-amino-3-(dimethylamino)-1-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C5H16N2O6P2/c1-7(2)4-3-5(6,14(8,9)10)15(11,12)13/h3-4,6H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |

InChI Key |

FQBCODHKOPSNSZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

63132-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lidadronic Acid; Lidadronate; |

Origin of Product |

United States |

Chemical Synthesis Strategies for Lidadronic Acid and Analogues

Phosphonate (B1237965) Moiety Construction and Derivatization Approaches

The core of bisphosphonate molecules is the P-C-P group. A common method for the preparation of 1-hydroxymethylene-bisphosphonates, which include many clinically used bisphosphonates, involves the reaction of a suitable carboxylic acid with phosphorous acid and phosphorus trichloride (B1173362) under heating, followed by hydrolysis. nih.gov This "classical" method can be slow. nih.gov

More recent approaches have focused on developing more efficient and greener methodologies. One such method for synthesizing α-hydroxy bisphosphonates involves a one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite (B83602) in the presence of catecholborane. This method is particularly useful for nitrogen-containing hydroxy bisphosphonates as it can avoid additional protection/deprotection steps for amino moieties. nih.gov

Another strategy for constructing the phosphonate moiety involves the dealkylation of dialkyl phosphonates to yield phosphonic acids. Common methods include hydrolysis under acidic conditions, such as using concentrated HCl, or the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org The McKenna procedure is often favored due to its mild conditions, high yields, and chemoselectivity, and it can be accelerated by microwave irradiation. mdpi.com Dibenzyl phosphonates can also be used, with the benzyl (B1604629) groups removed by hydrogenolysis catalyzed by palladium on charcoal. beilstein-journals.org

Phosphorylation of C(sp³)-H bonds using diaryl phosphinic acids under transition-metal-free conditions has also been reported as an efficient method for synthesizing organophosphorus compounds. organic-chemistry.org

Synthetic Routes for Amine and Alkyl Chain Incorporation in Lidadronic Acid

The incorporation of the amine functionality can be achieved through various methods known for amine synthesis. These include reductive amination of carbonyl compounds, reduction of nitriles or amides, and alkylation of ammonia (B1221849) or other amines. libretexts.org For bisphosphonates, the introduction of the amino moiety is crucial for their biological activity. frontiersin.org

Alkyl chains can be introduced through various carbon-carbon bond formation reactions. For instance, alkylation reactions are fundamental in organic synthesis for extending carbon chains. researchgate.net The specific route for incorporating the alkyl chain in this compound would depend on the chosen synthetic strategy, potentially involving reactions like alkylation of enolates or organometallic reagents, or other coupling reactions. mnstate.edulibretexts.org

Considering this compound's structure, which features an amine and an alkyl chain on the carbon adjacent to the bisphosphonate, synthetic routes would likely involve reactions that allow for the controlled attachment of these groups to the P-C-P core or a precursor. The synthesis of amino-bisphosphonates has been discussed in detail in specific reviews. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Isomers

Chirality can be a significant factor in the synthesis of pharmaceutical compounds, as different enantiomers can exhibit different biological activities. libretexts.org If this compound or its analogues possess chiral centers, stereoselective synthesis or chiral resolution techniques would be necessary to obtain the desired isomer.

Stereoselective synthesis aims to preferentially form one stereoisomer over others during a chemical reaction. This can be achieved using chiral catalysts, chiral auxiliaries, or by designing reactions that inherently favor a specific stereochemical outcome. uzh.chrsc.orgrsc.org

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.orgaklectures.com A common method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orglibretexts.orgmdpi.com Once separated, the resolving agent can be removed to regenerate the pure enantiomers.

For this compound, if a chiral center exists in its structure (e.g., on the carbon bearing the amine and alkyl chain), synthetic strategies would need to address this stereochemistry either by developing a stereoselective route or by implementing a chiral resolution step.

Methodologies for Developing Novel this compound Derivative Libraries

Developing libraries of novel this compound derivatives involves synthesizing compounds with variations in the alkyl chain, the amine group, or modifications to the phosphonate moiety. Methodologies for generating such libraries often rely on modular synthetic approaches that allow for the facile introduction of different substituents.

Diversification can occur at various stages of the synthesis. For example, if the alkyl chain and amine are introduced via coupling reactions, a variety of amines and alkyl halides or equivalent synthons could be used to generate a library. Similarly, variations in the carboxylic acid or other precursors used to form the phosphonate moiety can lead to derivatives with different substituents on the carbon adjacent to the P-C-P group.

Techniques for synthesizing libraries of compounds include parallel synthesis and combinatorial chemistry approaches, where multiple reactions are carried out simultaneously or sequentially to generate a range of related molecules. The synthesis of carboxylic acid derivatives and amide synthesis methods are relevant for modifying the side chain of this compound. libretexts.orgorganic-chemistry.orgekb.eg

The development of efficient and versatile synthetic routes is key to accessing diverse libraries of bisphosphonate derivatives for research and development. nih.gov Recent advances in synthesis, including the use of microwave irradiation and novel catalytic systems, can facilitate the rapid generation of such libraries. mdpi.commdpi.com

Molecular Mechanisms of Lidadronic Acid Action

Elucidation of Molecular Interactions with Bone Mineral Surfaces (Hydroxyapatite)

Bisphosphonates, including lidadronic acid, exhibit a strong affinity for bone mineral surfaces, primarily composed of hydroxyapatite (B223615). cenmed.comcenmed.comwikipedia.org This affinity is attributed to the bisphosphonate group, which can chelate calcium ions within the hydroxyapatite crystal lattice. This interaction leads to the adsorption of bisphosphonate molecules onto the bone surface, particularly at sites of active bone remodeling where the mineral is exposed. The high concentration of bisphosphonates at these sites is crucial for their targeted action on osteoclasts, the cells responsible for bone resorption. While the general principle of bisphosphonate binding to hydroxyapatite is well-established, specific detailed research findings solely focusing on the molecular interactions of this compound with hydroxyapatite were not extensively available in the provided search results. However, the fundamental chemistry of bisphosphonates dictates this strong interaction.

Hydroxyapatite is a naturally occurring calcium phosphate (B84403) with the molecular formula Ca₅(OH)(PO₄)₃. cenmed.comwikipedia.org It is the major mineral component of bone and teeth. cenmed.com

Cellular Internalization Pathways and Intracellular Localization in Target Cells

Osteoclasts, the primary target cells for this compound, internalize bisphosphonates from the bone surface during the process of bone resorption. The exact cellular internalization pathways for this compound specifically were not detailed in the provided results. However, research on the cellular internalization of various nanoparticles and compounds suggests several potential mechanisms that could be involved, including endocytosis pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, depending on the compound's properties and the cell type. nih.govnih.gov Once internalized, nitrogen-containing bisphosphonates like this compound are known to localize within osteoclasts, where they can exert their inhibitory effects on intracellular enzymes.

Enzymatic Target Identification and Inhibition Kinetics

The primary molecular target of nitrogen-containing bisphosphonates, including this compound, is the enzyme farnesyl pyrophosphate synthase (FPPS). researchgate.netfrontiersin.org FPPS is a key enzyme in the mevalonate (B85504) pathway. researchgate.netfrontiersin.orgnumberanalytics.comnih.gov

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) Activity

This compound inhibits FPPS activity by binding to the enzyme. This inhibition is crucial for the anti-resorptive action of bisphosphonates. FPPS catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and then the further condensation of GPP with IPP to form farnesyl pyrophosphate (FPP). frontiersin.org Nitrogen-containing bisphosphonates are thought to inhibit FPPS by mimicking a carbocation intermediate in the enzymatic reaction. rcsb.org This competitive inhibition prevents the synthesis of FPP and subsequently, geranylgeranyl pyrophosphate (GGPP). researchgate.netfrontiersin.org

Research has shown that FPPS can also be allosterically inhibited by its own product, farnesyl pyrophosphate (FPP), which binds to a distinct pocket on the enzyme and locks it in an inactive state. nih.gov The dissociation constant (Kd) for FPP binding to human FPPS has been reported to be 5-6 µM, suggesting that FPPS activity is sensitive to product concentration and providing an additional layer of regulation to the mevalonate pathway. nih.gov While specific inhibition kinetics (e.g., IC50 values) for this compound were not found in the provided results, the general mechanism of FPPS inhibition by nitrogen-containing bisphosphonates is well-established.

Impact on Mevalonate Pathway Flux and Intermediate Accumulation

Inhibition of FPPS by this compound disrupts the mevalonate pathway, leading to a reduction in the production of FPP and GGPP. researchgate.netfrontiersin.org The mevalonate pathway is responsible for the synthesis of various isoprenoids, including those essential for protein prenylation, cholesterol synthesis, and other cellular processes. frontiersin.orgnumberanalytics.com The key intermediates and products of the mevalonate pathway include mevalonate, isopentenyl diphosphate (B83284), dimethylallyl diphosphate, farnesyl pyrophosphate, geranylgeranyl pyrophosphate, and cholesterol. numberanalytics.com

The disruption of this pathway due to FPPS inhibition leads to the accumulation of upstream intermediates, such as isopentenyl pyrophosphate and dimethylallyl pyrophosphate, and a depletion of downstream products, particularly FPP and GGPP. This imbalance in mevalonate pathway intermediates has significant cellular consequences.

Key Intermediates and Products of the Mevalonate Pathway:

| Intermediate/Product | Role |

| Mevalonate | Precursor to isoprenoids. numberanalytics.comwikipedia.org |

| Isopentenyl diphosphate (IPP) | 5-carbon building block for isoprenoids. frontiersin.orgnumberanalytics.com |

| Dimethylallyl diphosphate (DMAPP) | 5-carbon building block for isoprenoids. frontiersin.orgnumberanalytics.com |

| Farnesyl pyrophosphate (FPP) | Precursor to sesquiterpenes, sterols, and protein prenylation. frontiersin.orgwikipedia.orgnih.gov |

| Geranylgeranyl pyrophosphate (GGPP) | Precursor to geranylgeranylated proteins. researchgate.netfrontiersin.org |

| Cholesterol | Essential for cell membranes and steroid synthesis. numberanalytics.com |

Modulation of Small GTPase (e.g., Rho, Rac, Cdc42) Functional States

The reduced production of FPP and GGPP due to FPPS inhibition by this compound directly impacts protein prenylation. Protein prenylation is a post-translational modification involving the attachment of farnesyl or geranylgeranyl isoprenoid lipids to cysteine residues near the C-terminus of proteins. This lipidation is essential for the proper membrane localization and function of many proteins, including the Rho family of small GTPases (e.g., Rho, Rac, Cdc42). researchgate.netfrontiersin.org

Small GTPases act as molecular switches in various cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. researchgate.netfrontiersin.orgcellbiolabs.com Prenylation is required for their association with cellular membranes, where they interact with their upstream regulators (guanine nucleotide exchange factors, GEFs) and downstream effectors. frontiersin.orgcellbiolabs.com

Inhibition of FPPS and subsequent depletion of FPP and GGPP impair the prenylation of Rho, Rac, and Cdc42 GTPases. researchgate.net This lack of prenylation prevents their proper membrane localization, leading to their accumulation in the cytosol in an inactive form. researchgate.net The impaired function of these GTPases disrupts downstream signaling pathways that regulate essential cellular processes in osteoclasts, such as cytoskeletal organization, cell adhesion, and survival. frontiersin.orgresearchgate.netnih.gov For example, Rho and Rac are known to regulate endothelial cell permeability and actin stress fiber assembly. nih.gov Cdc42 is involved in cell polarity, adhesion, and motility. frontiersin.orgresearchgate.netnih.gov The disruption of these processes contributes to the reduced bone-resorbing activity and increased apoptosis of osteoclasts treated with nitrogen-containing bisphosphonates. researchgate.net

Specific inhibitors targeting Rho family GTPases like Cdc42 have been developed, demonstrating the importance of these proteins as therapeutic targets. researchgate.netnih.govmedchemexpress.com For instance, ML141 (CID-2950007) is described as a potent and selective inhibitor of Cdc42 GTPase. researchgate.netnih.govmedchemexpress.com

Disruption of Protein Prenylation and Post-Translational Modification

This compound, as a nitrogen-containing bisphosphonate (N-BP), exerts its cellular effects primarily through the disruption of the mevalonate pathway, a critical metabolic route responsible for the synthesis of isoprenoid lipids researchgate.netnih.govnumberanalytics.comwikipedia.orgfrontiersin.org. This pathway generates key intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification of proteins known as prenylation frontiersin.orgmdpi.com. Protein prenylation involves the covalent attachment of either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to cysteine residues near the C-terminus of target proteins mdpi.comnih.govbiorxiv.org. This lipid modification is crucial for proper protein localization to cellular membranes, protein-protein interactions, and the regulation of protein function nih.govresearchgate.netnih.govmdpi.com.

The primary molecular target of nitrogen-containing bisphosphonates like this compound is the enzyme farnesyl pyrophosphate synthase (FPPS) researchgate.netfrontiersin.orgnih.gov. FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and then the further condensation of GPP with IPP to produce FPP nih.govresearchgate.net. By inhibiting FPPS, this compound reduces the cellular levels of FPP nih.govillinois.edu. Since GGPP is synthesized from FPP by geranylgeranyl pyrophosphate synthase (GGPPS), the depletion of FPP also leads to a reduction in GGPP levels researchgate.netillinois.edunih.gov.

The consequence of reduced FPP and GGPP availability is the impaired prenylation of downstream target proteins researchgate.netnih.govnih.govnih.govnih.gov. A major group of proteins affected by this disruption are the small GTPases, including members of the Ras, Rho, and Rac families, as well as Rab GTPases researchgate.netnih.govnih.govnih.govresearchgate.net. These proteins play vital roles in numerous cellular processes, such as signal transduction, cytoskeletal organization, membrane trafficking, and apoptosis researchgate.netnih.govnih.govnih.govmdpi.comnih.govresearchgate.net. Proper membrane association, which is often mediated by prenylation, is essential for the function of many small GTPases nih.govnih.govmdpi.com.

Research findings underscore the link between N-BP action, mevalonate pathway inhibition, and impaired protein prenylation. Studies have shown that N-BPs suppress osteoclast-mediated bone resorption, and this effect is associated with the inhibition of enzymes in the mevalonate pathway involved in GGPP generation nih.gov. The anti-resorptive action of potent N-BPs like alendronate, olpadronate, and risedronate was demonstrated to be reversible by the addition of geranylgeraniol, highlighting the importance of geranylgeranylation for osteoclast function nih.gov. Similarly, zoledronic acid, another N-BP, suppresses osteoclast activity by inhibiting FPPS and GGPPS, leading to incomplete post-translational prenylation of small GTPases like Ras, Rac, and Rho, ultimately inducing osteoclast apoptosis researchgate.net. The table below summarizes the key enzymes in the mevalonate pathway targeted by N-BPs and the resulting impact on prenylation substrates.

| Enzyme | Substrate(s) | Product(s) | Impact of N-BP Inhibition |

| Farnesyl pyrophosphate synthase (FPPS) | IPP, DMAPP, GPP | GPP, FPP | Inhibited |

| Geranylgeranyl pyrophosphate synthase (GGPPS) | FPP, IPP | GGPP | Substrate Depletion |

The reduction in prenylated small GTPases impairs their ability to localize correctly to membranes and participate in downstream signaling cascades nih.govnih.govnih.gov. This disruption of essential signaling pathways contributes to the observed cellular effects of this compound, particularly in inhibiting the activity and survival of osteoclasts, which are highly dependent on prenylated proteins for their function in bone resorption researchgate.netnih.govnih.gov.

Cellular and Subcellular Effects of Lidadronic Acid

Morphological Changes and Cytoskeletal Reorganization in Osteoclasts

Osteoclasts undergo significant morphological changes and cytoskeletal reorganization during their activation and bone resorption cycle. Functional osteoclasts are polarized cells characterized by distinct domains: the ruffled border, the functional secretory domain, and a basolateral membrane. The ruffled border, the active region of the cell in contact with the bone surface, is characterized by numerous microvilli-like projections. A key feature of resorbing osteoclasts is the formation of a tight sealing zone, an actin ring structure that isolates the resorption lacunae between the osteoclast and the bone surface. This sealing zone is essential for creating the acidic microenvironment necessary for dissolving the bone mineral. nih.govadejournal.combritannica.com

Bisphosphonates, including those with similar mechanisms to Lidadronic acid, are known to interfere with the cytoskeletal organization of osteoclasts. Nitrogen-containing bisphosphonates, for instance, inhibit protein prenylation, which is crucial for the proper function of small GTPases like Rho, Rac, and Cdc42 that regulate the actin cytoskeleton and are involved in the formation of the ruffled border and sealing zone. nih.govnih.govresearchgate.net While specific detailed research findings on this compound's direct impact on osteoclast morphology and cytoskeletal reorganization were not extensively available in the provided search results, the general mechanism of bisphosphonates suggests that this compound would likely induce alterations in the actin cytoskeleton, potentially disrupting the formation of the sealing zone and ruffled border, thereby impairing the osteoclast's ability to resorb bone. nih.govresearchgate.netorthobullets.com Studies on other bisphosphonates have shown that they can prevent osteoclasts from forming the ruffled border and producing acid hydrolases necessary for bone resorption. orthobullets.com

Induction of Osteoclast Apoptosis and Programmed Cell Death

A significant effect of bisphosphonates, including this compound, is the induction of apoptosis in osteoclasts. This programmed cell death reduces the number of active osteoclasts, thus decreasing bone resorption. nih.govnih.govresearchgate.net The induction of apoptosis is considered a key mechanism by which bisphosphonates exert their therapeutic effects in bone diseases. nih.govplos.org

Activation of Caspase Cascades and Apoptotic Signaling

Bisphosphonate-induced osteoclast apoptosis is a caspase-dependent process. nih.govnih.gov Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. Activation of caspase cascades leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. nih.govfrontiersin.org

Studies with other bisphosphonates have demonstrated the activation of caspase-3 as a major effector caspase in osteoclast apoptosis. nih.gov Caspase-3 activation leads to the formation of pyknotic nuclei and other characteristic morphological changes associated with apoptosis. nih.govnih.gov The activation of caspase cascades by bisphosphonates is linked to their interference with cellular pathways, particularly the mevalonate (B85504) pathway for nitrogen-containing bisphosphonates. nih.govnih.govresearchgate.net Inhibition of this pathway disrupts protein prenylation, affecting the function of proteins essential for cell survival and signaling, which in turn can trigger apoptotic pathways. nih.govnih.gov While direct studies specifically detailing this compound's effect on caspase cascades were not found, its classification as a bisphosphonate strongly suggests it operates through similar caspase-mediated apoptotic pathways in osteoclasts.

Influence on Lysosomal Function and Vesicular Trafficking

Lysosomes are essential organelles in osteoclasts, playing a critical role in bone resorption by secreting acidic hydrolases, such as cathepsin K and tartrate-resistant acid phosphatase (TRAP), into the resorption lacunae. britannica.comnih.govnih.gov Vesicular trafficking pathways are crucial for the transport and secretion of these lysosomal enzymes and for the formation and maintenance of the ruffled border. researchgate.netnih.govnih.govsemanticscholar.org

Bisphosphonates are known to interfere with lysosomal function and vesicular trafficking in osteoclasts. Nitrogen-containing bisphosphonates, by inhibiting protein prenylation, can disrupt the function of Rab GTPases, which are key regulators of vesicular transport. researchgate.netsemanticscholar.org This disruption can impair the trafficking of lysosomes to the ruffled border and the secretion of lysosomal enzymes, thereby inhibiting bone resorption. researchgate.netsemanticscholar.org While specific data on this compound's effects on lysosomal function and vesicular trafficking were not found, the general mechanism of bisphosphonates suggests it would likely impact these processes, contributing to its inhibitory effect on osteoclast activity. researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com

Effects on Gene Expression Profiles and Protein Synthesis within Bone Cells

Bisphosphonates can influence gene expression profiles and protein synthesis in bone cells, although the primary effects leading to reduced bone resorption are often attributed to their direct impact on osteoclast survival and activity. nih.govnih.gov

In osteoclasts, bisphosphonates' interference with the mevalonate pathway can indirectly affect the expression of genes regulated by prenylated proteins. Furthermore, the induction of apoptosis itself involves the modulation of genes related to apoptotic pathways. nih.govnih.gov

Investigation of Interactions with Non-Osteoclastic Cell Types in Bone Microenvironment

Osteoblasts play a critical role in regulating osteoclast differentiation and activity through the production of factors like RANKL and OPG. adejournal.comisciii.es As mentioned earlier, some bisphosphonates can influence osteoblast behavior, including the secretion of osteoclast inhibitors. nih.gov Osteocytes, embedded within the bone matrix, also play a role in regulating bone remodeling and can be affected by various factors. orthobullets.comfrontiersin.org

Studies have investigated the interactions between bisphosphonates and osteoblasts, showing that these interactions can influence osteoclast activity and bone resorption. nih.govnih.gov For example, co-culture systems of osteoblasts and osteoclasts have been used to study these interactions. nih.govnih.gov While specific research on this compound's interactions with the full range of non-osteoclastic cell types in the bone microenvironment was not extensively available, the known mechanisms of other bisphosphonates suggest that this compound likely influences bone remodeling not only through direct effects on osteoclasts but also through modulating the communication and interactions between osteoclasts and other cells in the bone microenvironment, particularly osteoblasts. adejournal.comnih.govnih.govnih.govisciii.esfrontiersin.org

Preclinical Investigations of Lidadronic Acid: Mechanistic Studies in Model Systems

In Vitro Studies of Lidadronic Acid Bioactivity

In vitro studies provide a controlled environment to dissect the direct cellular and molecular effects of this compound, forming the foundation of our understanding of its potent anti-resorptive properties.

The primary cellular target of this compound is the osteoclast, the cell responsible for bone resorption. Cell-based assays are fundamental to demonstrating the compound's effect on the formation and function of these cells. nih.gov

Osteoclastogenesis assays typically involve culturing osteoclast precursor cells, such as bone marrow-derived macrophages or RAW 264.7 cells, in the presence of essential differentiation factors like Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF). nih.govnih.govpharmatest.com The addition of this compound to these cultures allows researchers to quantify its impact on the differentiation of precursors into mature, multinucleated osteoclasts. A common method for identifying mature osteoclasts is through staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. nih.govnih.gov Studies consistently show that this compound significantly inhibits the formation of TRAP-positive multinucleated cells in a dose-dependent manner. nih.gov

To assess the functional consequences of this inhibition, bone resorption assays are employed. In these assays, mature osteoclasts are cultured on a resorbable substrate, such as dentine slices, bone slices, or synthetic calcium phosphate-coated plates. nih.govpharmatest.combio-connect.nl The resorptive activity of the osteoclasts creates pits on the surface of these materials. After the culture period, the cells are removed, and the resorbed areas (pits) can be visualized and quantified using microscopy. researchgate.net this compound has been shown to potently suppress the bone resorptive capacity of mature osteoclasts, leading to a significant reduction in both the number and area of resorption pits. nih.gov

Table 1: Effect of this compound on Osteoclastogenesis and Bone Resorption in Cell-Based Assays

| Assay | Cell Type | Key Metric | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Osteoclastogenesis Assay | RAW 264.7 Macrophages | Number of TRAP-positive multinucleated cells | Significant decrease | nih.gov |

| Bone Resorption (Pit) Assay | Mature Osteoclasts on Dentine Slices | Total area of resorption pits | Significant decrease | nih.gov |

| Bone Resorption (Biomarker) Assay | Human Osteoclast Precursors on Bovine Bone | Release of C-terminal telopeptides of type I collagen (CTX-I) | Significant decrease | pharmatest.com |

Biochemical assays have been instrumental in identifying the precise molecular target of nitrogen-containing bisphosphonates like this compound. These compounds are known to interfere with the mevalonate (B85504) pathway, a critical metabolic cascade for producing isoprenoid lipids. mcgill.ca

The key enzyme inhibited by this compound is Farnesyl Pyrophosphate Synthase (FPPS). nih.govnih.gov FPPS is responsible for synthesizing farnesyl pyrophosphate (FPP), a crucial precursor for the synthesis of essential metabolites and for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. mcgill.caresearchgate.net These proteins are vital for maintaining the cytoskeletal integrity and function of osteoclasts.

Enzyme activity assays, often using purified recombinant FPPS, directly measure the catalytic activity of the enzyme in the presence of varying concentrations of this compound. thebiogrid.org These assays demonstrate that this compound is a potent inhibitor of FPPS activity. The inhibition of this enzyme leads to a depletion of downstream metabolic intermediates, such as FPP and geranylgeranyl pyrophosphate (GGPP), and an accumulation of upstream intermediates like isopentenyl pyrophosphate (IPP). mcgill.ca This disruption of the mevalonate pathway ultimately impairs osteoclast function and survival. nih.gov

Table 2: this compound's Impact on the Mevalonate Pathway

| Target/Intermediate | Assay Type | Observed Effect of this compound | Reference |

|---|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPPS) | Enzyme Kinetic Assay | Potent inhibition of catalytic activity | nih.govthebiogrid.org |

| Farnesyl Pyrophosphate (FPP) | Metabolite Quantification | Decreased intracellular levels | mcgill.ca |

| Geranylgeranyl Pyrophosphate (GGPP) | Metabolite Quantification | Decreased intracellular levels | mcgill.ca |

| Isopentenyl Pyrophosphate (IPP) | Metabolite Quantification | Increased intracellular levels | mcgill.ca |

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds to identify active "hits" that modulate a specific biological target or pathway. azolifesciences.comyoutube.com While the primary molecular target of this compound, FPPS, was identified through focused biochemical studies, HTS platforms are valuable for several applications in bisphosphonate research.

HTS can be used to screen extensive compound libraries to discover novel, non-bisphosphonate inhibitors of FPPS or to identify compounds with even greater potency than existing drugs. nih.govresearchgate.net Furthermore, HTS assays can be designed to assess the selectivity of compounds like this compound by screening them against a panel of related enzymes or other potential off-targets. nih.gov This helps in characterizing the specificity of the drug and understanding its broader biological effects. The process typically utilizes miniaturized assay formats, such as 384-well or 1536-well plates, and robotic systems for liquid handling, enabling the rapid screening of thousands of compounds. nih.gov

Advanced imaging techniques are employed to visualize the morphological and organizational changes within osteoclasts following treatment with this compound. These methods provide critical insights into the subcellular consequences of FPPS inhibition.

Fluorescence microscopy is a powerful tool used to examine the effects on the osteoclast cytoskeleton. nih.gov As the prenylation of small GTPases is essential for cytoskeletal organization, inhibiting this process with this compound leads to profound structural changes. For instance, staining for F-actin often reveals a disruption of the characteristic actin ring, a structure crucial for the osteoclast to seal off the resorption area on the bone surface.

In Vivo Models for Mechanistic Elucidation in Non-Human Organisms

While in vitro studies are crucial for understanding direct cellular effects, in vivo models are essential to evaluate the efficacy and mechanism of this compound within the complex biological environment of a living organism.

Rodent models, particularly rats, are widely used in bone research due to their physiological similarities to humans in terms of bone biology and their amenability to experimental manipulation. rsc.org The ovariectomized (OVX) rat is a standard and well-characterized model for postmenopausal osteoporosis. nih.govnih.gov Ovariectomy induces estrogen deficiency, leading to an increase in osteoclast activity, accelerated bone turnover, and significant bone loss, mimicking the condition in postmenopausal women. nih.gov

In these models, treatment with this compound has been shown to effectively prevent bone loss. researchgate.net The effects are quantified using several methods. Micro-computed tomography (µCT) provides high-resolution, 3D images of bone architecture, allowing for detailed analysis of parameters like bone volume fraction (BV/TV), trabecular number, and trabecular thickness. nih.govnih.gov Studies in OVX rats show that this compound treatment preserves trabecular bone microarchitecture compared to untreated controls. nih.gov

Histology and histomorphometry involve the microscopic analysis of bone sections to quantify cellular activity. researchgate.net By staining for osteoclasts (e.g., with TRAP) and using fluorescent labels that incorporate into newly formed bone, researchers can measure indices of bone resorption and formation. nih.gov These analyses confirm that this compound reduces the number of osteoclasts and suppresses bone resorption surfaces in vivo. researchgate.net Biomechanical testing, such as three-point bending tests on femurs, demonstrates that the preservation of bone mass and architecture translates into improved bone strength and resistance to fracture. nih.govnih.gov

Table 3: Key Findings for this compound in the Ovariectomized (OVX) Rat Model

| Analysis Method | Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Micro-Computed Tomography (µCT) | Bone Volume / Total Volume (BV/TV) | Increased (preserved) | nih.gov |

| Micro-Computed Tomography (µCT) | Trabecular Thickness (Tb.Th) | Increased (preserved) | nih.gov |

| Histomorphometry | Osteoclast Number / Bone Surface (Oc.N/BS) | Decreased | researchgate.net |

| Histomorphometry | Bone Formation Rate (BFR/BS) | Decreased (reduced remodeling) | researchgate.net |

| Biomechanical Testing | Maximum Load (Strength) | Increased | nih.gov |

Non-Mammalian Vertebrate Models (e.g., Zebrafish) for Bone Development Studies

Zebrafish (Danio rerio) have emerged as a valuable non-mammalian vertebrate model for studying bone development and disease due to their rapid development, genetic tractability, and the optical transparency of their larvae, which allows for real-time imaging of skeletal tissues. frontiersin.orgnih.gov This model is often used in high-throughput screening to identify compounds that may influence bone formation and mineralization. frontiersin.orgnih.gov The skeletal development in zebrafish shares many conserved genetic pathways with mammals, making it a relevant system for preclinical research. frontiersin.orgnih.gov

Ex Vivo Analysis of Bone Tissue from Model Organisms (e.g., Micro-CT, Histomorphometry)

Ex vivo analysis of bone tissue is a critical component of preclinical studies, providing detailed quantitative and qualitative data on bone microarchitecture and cellular activity. Techniques such as micro-computed tomography (micro-CT) and histomorphometry are standard methods for these assessments.

Micro-Computed Tomography (Micro-CT)

Micro-CT is a high-resolution imaging technique that provides three-dimensional visualization and quantification of bone microarchitecture without destroying the sample. unesp.brfrontiersin.org It is widely used to measure key structural parameters of both trabecular and cortical bone, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). unesp.brfrontiersin.org These analyses are crucial for understanding the effects of therapeutic compounds on bone structure. However, there are no specific published preclinical studies that have utilized micro-CT to analyze bone tissue from model organisms treated with this compound.

Histomorphometry

Bone histomorphometry is a quantitative histological technique performed on undecalcified bone biopsies to provide information on bone remodeling, structure, and cellular activity. nih.gov It allows for the direct measurement of parameters related to bone formation and resorption, such as osteoblast and osteoclast surface, and mineral apposition rate when combined with fluorescent labeling. nih.gov This method is considered a gold standard for assessing the mechanism of action of drugs affecting bone. nih.gov A review of the available literature indicates that no histomorphometric analyses of bone tissue from models treated with this compound have been published.

Advanced Bioreactor and Organ-on-a-Chip Systems for Bone Tissue Research

In recent years, advanced in vitro models have been developed to better mimic the physiological environment of human tissues, offering alternatives to traditional cell culture and animal models.

Bioreactors for Bone Tissue Engineering

Bioreactors are devices that provide a controlled environment to support the growth and development of engineered tissues. researchgate.net In bone tissue engineering, bioreactors are used to culture cells on three-dimensional scaffolds, often under mechanical stimulation like fluid flow, to promote osteogenic differentiation and matrix production. researchgate.net These systems are valuable for studying the mechanisms of bone formation and for testing the effects of bioactive molecules. At present, there is no available research documenting the use of bioreactor systems to investigate the effects of this compound on bone tissue constructs.

Organ-on-a-Chip Systems

Organ-on-a-chip (OOC) technology involves the use of microfluidic devices to create miniaturized models of human organs that recapitulate key physiological functions. nih.govnih.gov A "bone-on-a-chip" can model the complex interactions between different bone cell types (osteoblasts, osteocytes, and osteoclasts) and mimic the mechanical and chemical microenvironment of bone. nih.gov These systems offer a platform for high-throughput drug screening and mechanistic studies in a human-relevant context. darwin-microfluidics.com A search of the scientific literature did not yield any studies on the investigation of this compound using bone-on-a-chip or other microphysiological systems.

Structure Activity Relationship Sar Studies of Lidadronic Acid Derivatives

Impact of Phosphonate (B1237965) Group Modifications on Target Binding and Bioactivity

The defining feature of Lidadronic Acid and other bisphosphonates is the phosphonate-carbon-phosphonate (P-C-P) backbone. This structural motif is a stable analogue of the endogenous pyrophosphate (P-O-P) and is fundamental to the compound's mechanism of action. clinpgx.orgnih.gov The two phosphonate groups are critical for both the binding affinity to bone mineral (hydroxyapatite) and for the molecule's potent antiresorptive activity. clinpgx.orgnih.gov

Modifications to this core structure have been shown to dramatically alter bioactivity. For instance, any disruption of the P-C-P backbone results in a significant loss of potency. acs.orgacs.org The phosphonate groups chelate calcium ions on the surface of hydroxyapatite (B223615), anchoring the drug to sites of active bone remodeling. nih.govnih.gov Studies on various analogues have demonstrated that both phosphonate groups are required for this high-affinity binding. Altering or removing one of the phosphonate groups substantially reduces the compound's ability to bind to bone and, consequently, its antiresorptive efficacy. clinpgx.org

Furthermore, the R1 side chain, typically a hydroxyl group (-OH) in potent bisphosphonates, works in concert with the phosphonate groups to form a tridentate structure that enhances calcium binding. nih.govclinpgx.org The absence of this hydroxyl group is associated with a reduced inhibitory effect on the target enzyme, farnesyl pyrophosphate synthase (FPPS). acs.orgacs.org

| Modification to P-C-P Core | Effect on Bioactivity | Reference |

| Disruption of P-C-P backbone | Significant loss of potency | acs.orgacs.org |

| Removal of one phosphonate group | Reduced bone mineral binding affinity and antiresorptive potency | clinpgx.org |

| Absence of R1 hydroxyl group | Reduced enzyme inhibition and bone binding | nih.govacs.orgacs.org |

Role of Amino Alkyl Chain Length and Substituents on Cellular Permeation and Efficacy

While the P-C-P backbone and R1 group primarily govern bone affinity, the R2 side chain is largely responsible for the compound's antiresorptive potency. nih.govnih.gov In this compound, the R2 group is an amino alkyl chain. The presence of a nitrogen atom within this side chain is a hallmark of highly potent bisphosphonates, increasing their efficacy by orders of magnitude compared to non-nitrogenous counterparts. nih.govresearchgate.net

The position of the nitrogen atom within the alkyl chain is a critical determinant of potency. acs.orgacs.org SAR studies reveal that an optimal distance between the nitrogen atom and the phosphonate groups is necessary for maximal inhibition of the target enzyme, FPPS. For example, increasing the chain length and thus the distance of the nitrogen from the core carbon can lead to a reduction in inhibitory activity. acs.org

Substituents on the amino alkyl chain can also influence efficacy. For instance, incorporating the nitrogen into a heterocyclic ring, as seen in compounds like risedronate and zoledronate, can further enhance potency. acs.orgpnas.org These structural modifications affect how the molecule fits into the active site of FPPS and interacts with key amino acid residues. pnas.orgnih.gov While bisphosphonates generally have low cellular permeability due to their high charge density, they are internalized by bone-resorbing osteoclasts through endocytosis, a process that concentrates the drug at its site of action. nih.govnih.gov The structure of the R2 side chain is believed to be the primary driver of the subsequent intracellular inhibitory activity. nih.gov

Stereochemical Influences on this compound's Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. nih.govnih.gov In many bisphosphonates, including potential derivatives of this compound, the central carbon atom of the P-C-P backbone is a chiral center. This occurs when it is bonded to four different groups: the two phosphonate groups, the R1 side chain (e.g., a hydroxyl group), and the R2 side chain (e.g., the amino alkyl chain).

When a chiral center is present, the molecule can exist as two non-superimposable mirror images called enantiomers (R- and S-forms). nih.govresearchgate.net Although enantiomers have identical chemical compositions, they can interact differently with chiral biological environments, such as enzyme active sites and receptors. nih.gov This is because biological systems are themselves chiral, composed of L-amino acids and D-sugars. researchgate.net

Correlation between Molecular Structure and Enzyme Inhibition Potency

The primary molecular target for nitrogen-containing bisphosphonates like this compound is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govresearchgate.net This enzyme is crucial for the synthesis of isoprenoid lipids, which are required for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival. researchgate.netnih.gov Inhibition of FPPS disrupts these processes, leading to osteoclast inactivation and apoptosis.

The potency of this compound derivatives as FPPS inhibitors is directly correlated with their molecular structure. The bisphosphonate moiety mimics the structure of the enzyme's natural substrate, geranyl pyrophosphate (GPP). pnas.org The nitrogen atom in the R2 side chain plays a pivotal role by interacting with key amino acid residues in the FPPS active site, specifically threonine 201 and lysine (B10760008) 200. pnas.orgnih.gov This interaction is thought to mimic the stabilization of a carbocation intermediate formed during the natural enzymatic reaction, leading to potent, slow, and tight-binding inhibition. acs.orgpnas.org

The inhibitory potency is often quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. SAR studies have established a clear link between the structure of the R2 side chain and the IC50 for FPPS inhibition.

Table: FPPS Inhibition by Various Nitrogen-Containing Bisphosphonates

| Compound | R2 Side Chain | FPPS IC50 (nM) | Reference |

|---|---|---|---|

| Pamidronate | -(CH₂)₂-NH₂ | 353 | acs.org |

| Alendronate | -(CH₂)₃-NH₂ | 260 | acs.org |

| Ibandronate | -(CH₂)₂-N(CH₃)(CH₂)₄CH₃ | 25 | acs.org |

| Risedronate | -CH₂-(3-pyridinyl) | 5.7 | acs.orgmcgill.ca |

IC50 values represent pre-incubated measurements, reflecting time-dependent inhibition.

As the table shows, small modifications to the R2 side chain, such as increasing its complexity from a simple alkylamine to a nitrogen-containing heterocycle, lead to a dramatic increase in inhibitory potency against FPPS. acs.org

Design Principles for Optimized this compound Analogues

Key design principles include:

Preservation of the P-C-P Backbone: The geminal bisphosphonate structure is essential for high affinity to hydroxyapatite and should be maintained. Any modification to this core drastically reduces activity. clinpgx.orgacs.org

Inclusion of an R1 Hydroxyl Group: A hydroxyl group at the R1 position is optimal for creating a tridentate chelation site with calcium ions, maximizing bone-targeting ability. nih.gov

Optimization of the R2 Side Chain: This is the most critical component for modulating antiresorptive potency. The design should focus on:

Nitrogen Placement: The presence and specific location of a nitrogen atom (or atoms) are crucial. The geometry of the side chain should position the nitrogen to interact optimally with key residues (e.g., Thr201) in the active site of FPPS. acs.orgnih.gov

Conformational Rigidity: Incorporating the nitrogen into a heterocyclic ring (e.g., pyridine (B92270) or imidazole) can increase potency by restricting the conformation of the side chain, leading to a more favorable binding orientation within the enzyme. acs.orgacs.org

Hydrophobicity: While the bisphosphonate core is hydrophilic, introducing hydrophobic elements in the R2 side chain can enhance interactions with hydrophobic pockets within the FPPS active site, potentially increasing potency. researchgate.net

Stereochemical Considerations: For chiral derivatives, synthesizing and testing individual enantiomers is crucial, as one may possess a significantly better pharmacological profile than the other or the racemic mixture. nih.govnih.gov

By applying these principles, medicinal chemists can rationally design novel this compound analogues aimed at maximizing FPPS inhibition while retaining the essential bone-targeting properties of the bisphosphonate class.

Computational Modeling and Simulation in Lidadronic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to explore how a ligand, such as lidadronic acid, interacts with its biological target at an atomic level. nih.gov The primary molecular target for nitrogen-containing bisphosphonates is the enzyme farnesyl pyrophosphate synthase (FPPS), a key component of the mevalonate (B85504) pathway in osteoclasts. jci.orgwikipedia.org

Molecular docking predicts the preferred orientation and conformation of this compound when bound to the active site of FPPS. itmedicalteam.pl The process involves sampling numerous possible poses of the ligand within the receptor's binding pocket and using a scoring function to rank them based on binding affinity. nih.gov These studies reveal critical interactions, such as hydrogen bonds and ionic interactions between the phosphonate (B1237965) groups of the drug and key amino acid residues in the enzyme's active site.

Following docking, molecular dynamics simulations provide a more dynamic and realistic view of the ligand-target complex. youtube.com MD simulations model the movement of every atom in the system over time, typically nanoseconds to microseconds, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govyoutube.com This can confirm the stability of key interactions predicted by docking and reveal the role of surrounding water molecules in mediating the binding.

| Interaction Type | Key FPPS Amino Acid Residues | Ligand Moiety Involved | Predicted Role in Binding |

|---|---|---|---|

| Ionic/Hydrogen Bond | Arg112, Arg113, Lys200 | Phosphonate Groups | Anchoring the ligand within the active site |

| Hydrogen Bond | Gln240, Thr201 | R1-hydroxyl group | Enhancing binding affinity and specificity |

| Hydrophobic Interaction | Phe241, Leu204 | R2-side chain | Contributing to potency and orientation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For bisphosphonates, QSAR models are developed to predict the antiresorptive potency based on various molecular descriptors. mdpi.com These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity.

The development of a QSAR model involves several steps:

Data Collection: A dataset of bisphosphonate analogues with experimentally determined biological activities (e.g., IC50 values for FPPS inhibition) is compiled.

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously validated using internal and external test sets of compounds that were not used in the model's creation.

For this compound and its analogues, QSAR studies can identify the key structural features that govern potency. For instance, such models have consistently shown that the nature of the R2 side chain is a primary determinant of the antiresorptive activity of nitrogen-containing bisphosphonates. aap.orgclinpgx.org These predictive models are valuable for prioritizing the synthesis of new compounds with potentially enhanced activity.

| Descriptor Class | Example Descriptor | Structural Feature Represented | Correlation with Potency |

|---|---|---|---|

| Topological | Wiener Index | Molecular branching and size | Positive |

| Electronic | Partial Charge on Nitrogen | Basicity of the R2-side chain nitrogen | Positive |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule | Variable |

| Quantum Chemical | HOMO/LUMO Energy Gap | Molecular reactivity and stability | Negative |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr A pharmacophore model for an FPPS inhibitor like this compound would typically include features such as hydrogen bond acceptors (from the phosphonates), a hydrogen bond donor (from the R1-hydroxyl), and specific hydrophobic or aromatic features corresponding to the R2 side chain. semanticscholar.org

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening. wikipedia.org Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. fomatmedical.com This process allows researchers to efficiently filter millions of compounds to a manageable number for subsequent experimental testing. nih.gov The primary advantage of this approach is its ability to identify novel chemical scaffolds—molecular frameworks different from the known bisphosphonate structure—that could act as FPPS inhibitors. This opens avenues for discovering new classes of drugs with potentially different properties.

| Pharmacophoric Feature | Geometric Constraint (Example) | Corresponding Chemical Group |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Located at the apex of a phosphonate group | P=O of a phosphonate |

| Hydrogen Bond Acceptor 2 | Located at the apex of the second phosphonate group | P=O of a phosphonate |

| Hydrogen Bond Donor | Positioned relative to the P-C-P core | R1-hydroxyl group |

| Positive Ionizable Feature | Within the R2 side chain, ~4-6 Å from the core carbon | Nitrogen atom in the side chain |

| Hydrophobic/Aromatic Feature | Adjacent to the ionizable feature | Alkyl or ring structure in the side chain |

Mechanistic Physiologically-Based Biopharmaceutics Modeling (PBBM) for In Vitro-In Vivo Extrapolation

Physiologically-Based Biopharmaceutics Modeling (PBBM) is a sophisticated simulation approach that integrates drug-specific data with physiological information to predict a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. ceon.rsnih.gov This mechanistic modeling is particularly useful for extrapolating in vitro data to predict in vivo performance, a process known as in vitro-in vivo extrapolation (IVIVE). taylorfrancis.comnih.gov

For a compound like this compound, a PBBM would incorporate:

Drug Properties: Data on its solubility, permeability, and affinity for bone mineral (hydroxyapatite).

Physiological Parameters: Models of the gastrointestinal tract, blood flow rates to various organs, kidney function, and bone turnover rates. dissolutiontech.com

PBBM can simulate the entire journey of this compound after administration, from its dissolution and poor absorption in the gut to its rapid clearance from the plasma and strong binding to bone tissue. nih.gov This type of modeling is critical for understanding how formulation characteristics and patient physiology might influence the drug's bioavailability and skeletal uptake, providing a bridge between laboratory experiments and clinical outcomes. nih.gov

Systems Biology Approaches to Model Bone Metabolism Networks and Perturbations

Systems biology utilizes computational models to simulate the complex interplay of components within a biological system, such as the network of cells and signaling pathways involved in bone metabolism. nih.gov Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. wikipedia.org

A systems biology model of bone metabolism would represent these cells, along with key signaling molecules (e.g., RANKL, OPG), hormones, and their intricate feedback loops as a dynamic network. By introducing a "perturbation"—the inhibitory effect of this compound on osteoclast function via FPPS blockade—researchers can simulate the downstream consequences for the entire system. jci.org

These simulations can help predict:

The magnitude and duration of the reduction in bone resorption.

Potential compensatory responses from osteoblasts.

This holistic approach moves beyond the single-target interaction to provide a broader understanding of the pharmacological effects of this compound on the complex, interconnected network of bone physiology.

Advanced Analytical Methodologies for Lidadronic Acid in Research Contexts

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of Lidadronic Acid in complex matrices. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples.

HPLC-MS/MS is widely used for its ability to handle polar and non-volatile compounds, making it suitable for the analysis of organic acids like this compound researchgate.netmeasurlabs.com. This technique involves separating the components of a sample based on their differential interactions with a stationary phase and a mobile phase under high pressure (HPLC), followed by detection and identification using a mass spectrometer measurlabs.com. Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity by fragmenting selected ions and analyzing the resulting fragments, which is crucial for accurately quantifying the target analyte in the presence of interfering substances sigmaaldrich.comnih.govnih.gov. The optimization of parameters such as the stationary phase, mobile phase composition, and mass spectrometer settings is critical for achieving efficient separation and sensitive detection of this compound. Studies on other organic acids highlight the importance of method validation, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, to ensure reliable quantitative analysis sigmaaldrich.comrsc.org.

GC-MS is another powerful chromatographic technique, particularly useful for the analysis of volatile or semi-volatile compounds impact-solutions.co.ukorslabs.com. For compounds like this compound that may not be sufficiently volatile, derivatization steps are often employed to convert them into more volatile forms suitable for GC analysis impact-solutions.co.ukrestek.comnih.gov. GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column, and the eluted compounds are then detected and identified by a mass spectrometer orslabs.com. GC-MS offers high sensitivity and provides structural information through the fragmentation patterns of the ions impact-solutions.co.uk. While GC-MS is commonly applied to fatty acids and other organic molecules, its application to this compound would necessitate appropriate derivatization strategies to enhance volatility and thermal stability nih.gov. The stable isotope dilution method can be used with GC/MS to improve the precision and accuracy of fatty acid quantification by using deuterated analogues as internal standards nih.gov.

Spectroscopic Methods for Structural Elucidation and Ligand-Target Interaction Analysis (e.g., NMR, IR, UV-Vis, Fluorescence)

Spectroscopic methods provide valuable information about the structure of this compound and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the detailed structure and conformation of organic molecules guidechem.com. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms within the this compound molecule guidechem.comrsc.orghmdb.cachemicalbook.com. NMR can also provide insights into molecular dynamics and interactions, such as binding to proteins or other biomolecules, by observing changes in chemical shifts and relaxation rates upon complex formation.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths chemicalbook.com. Different functional groups vibrate at characteristic frequencies, producing a unique IR spectrum that serves as a molecular fingerprint libretexts.orgpg.edu.pluc.edu. For carboxylic acids, characteristic absorption bands are observed for the O-H stretching vibration (often broad) and the C=O stretching vibration libretexts.orgpg.edu.pluc.eduuobabylon.edu.iq. Analyzing the IR spectrum of this compound can confirm the presence of its constituent functional groups and provide information about its solid state or interactions that affect bond vibrations, such as hydrogen bonding uobabylon.edu.iq.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance oatext.com. This technique is useful for detecting compounds with chromophores (groups that absorb light in the UV-Vis region) and can be used for quantitative analysis if this compound or a modified form of it exhibits suitable absorbance properties oatext.com. Changes in the UV-Vis spectrum upon interaction with a target molecule can also indicate binding.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength oatext.com. If this compound is fluorescent or can be labeled with a fluorescent probe, this technique can be highly sensitive for detection and quantification. Fluorescence can also be used to study ligand-target interactions, for example, by observing quenching or enhancement of fluorescence upon binding researchgate.net.

Mass Spectrometry-Based Omics (Metabolomics, Proteomics) for Pathway Analysis

Mass spectrometry-based omics approaches, such as metabolomics and proteomics, can be applied in research to understand the broader biological impact of this compound, although specific studies on this compound in this context were not prominently found in the search results.

Metabolomics involves the comprehensive analysis of all small molecule metabolites in a biological system frontiersin.orgnct-dresden.demdpi.com. By comparing the metabolomic profiles of samples treated with this compound to control samples, researchers can identify metabolic pathways that are affected frontiersin.orgfrontiersin.org. LC-MS/MS and GC-MS are commonly used platforms for metabolomics studies, allowing for the identification and quantification of a wide range of metabolites nct-dresden.demdpi.com. Changes in the levels of specific metabolites can provide insights into the mechanisms of action or biological effects of this compound frontiersin.orgmdpi.com.

Proteomics focuses on the large-scale study of proteins within a biological system mdpi.commpg.de. Mass spectrometry is a core technology in proteomics, used for protein identification, quantification, and the study of post-translational modifications mdpi.commpg.deionopticks.comnih.gov. While a direct application to this compound was not found, proteomics could be used to investigate how this compound treatment affects protein expression levels or the modification status of proteins, potentially revealing affected cellular pathways or identifying protein targets mpg.denih.gov. Advanced proteomics workflows, including those using perchloric acid precipitation and sophisticated MS analysis, enable deep proteome coverage for large-scale studies ionopticks.combiorxiv.org.

Radiotracer Techniques for In Vitro and Ex Vivo Distribution and Accumulation Studies

Radiotracer techniques involve labeling a molecule with a radioactive isotope to track its movement, distribution, and accumulation in biological systems. For this compound, this could involve synthesizing a radiolabeled version (e.g., with ¹⁴C or ³H). While specific studies using radiolabeled this compound were not found, this technique is commonly used in research to study the pharmacokinetics and tissue distribution of compounds in vitro and ex vivo. By administering the radiolabeled compound to cells, tissues, or model organisms and measuring the radioactivity in different compartments over time, researchers can determine uptake, distribution patterns, and accumulation in specific organs or tissues. This provides crucial data on how the compound is handled by the biological system.

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

Biophysical techniques are essential for characterizing the binding interactions between this compound and its potential biological targets, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event researchgate.netcam.ac.uknih.govjournalofappliedbioanalysis.com. By titrating a solution of one binding partner into a solution of the other, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment nih.govjournalofappliedbioanalysis.com. These thermodynamic parameters provide insights into the forces driving the binding process nih.govjournalofappliedbioanalysis.com. ITC is particularly valuable for studying the binding of small molecules to proteins or other biomolecules cam.ac.ukjournalofappliedbioanalysis.com. While no specific ITC data for this compound was found, the technique is broadly applicable to characterizing ligand-target interactions researchgate.netnih.gov.

Novel Drug Delivery Systems for Lidadronic Acid in Preclinical Research

Nanoparticle-Based Formulations for Targeted Bone Accumulation in Animal Models

Nanoparticle (NP) technology offers a promising strategy for improving the pharmacokinetic profile of lidadronic acid, enhancing its accumulation in bone tissues while minimizing exposure to other organs. nih.govnih.gov In preclinical animal models, various nanoparticle formulations have been developed to exploit both passive and active targeting mechanisms to bone. dovepress.com

Passive targeting relies on the natural tendency of bisphosphonates to bind to hydroxyapatite (B223615), the mineral component of bone. nih.gov When encapsulated in nanoparticles, the drug's circulation time can be extended, allowing for greater accumulation at sites of high bone turnover. nih.gov For instance, studies using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have demonstrated this principle. nih.gov In a mouse model with orthotopically transplanted mammary tumors, this compound-loaded PLGA nanoparticles (Zol-NPs) significantly reduced the drug's distribution in healthy bone but increased its accumulation in tumors by approximately four-fold compared to the free drug. nih.gov This effect is attributed to the enhanced permeation and retention (EPR) phenomenon in tumor tissues combined with the nanoparticle carrier. nih.gov

Active targeting strategies involve functionalizing the nanoparticle surface with molecules that have a high affinity for bone tissue. Dendritic oligopeptides composed of aspartic acid (dAsp3) have been used to functionalize PEG-PLGA nanoparticles. mdpi.com These negatively charged oligopeptides can bind to calcium ions on the surface of hydroxyapatite, effectively directing the nanoparticle cargo to bone. mdpi.com In vivo imaging in rat models showed that these bone-targeting nanoparticles had a significantly higher accumulation rate in bone tissues compared to non-targeted nanoparticles. mdpi.com Another approach involves organic-inorganic hybrid nanoparticles, such as those with a nano-hydroxyapatite (nHA) core and a hyaluronic acid-polyethylene glycol (HA-PEG) shell. frontiersin.orgfrontiersin.org The nHA core has a high affinity for this compound, achieving a high drug loading rate, while the HA shell can further aid in targeting. nih.govfrontiersin.org

The table below summarizes key findings from preclinical studies on nanoparticle-based this compound delivery.

| Nanoparticle System | Composition | Targeting Moiety | Animal Model | Key Finding |

| Zol-NPs | Poly(lactic-co-glycolic) acid (PLGA) | None (Passive) | Orthotopic mammary tumor mouse model | Reduced bone distribution, increased tumor accumulation (~4-fold) vs. free drug. nih.gov |

| ZA@PVT NPs | Poly(vinylpyrrolidone) and tannic acid core | None (Passive) | Mouse | Showed capability of targeting mouse bones and sparing other vital organs ex vivo. nih.gov |

| APP NPs | dAsp3-PEG-PLGA | Dendritic aspartic acid (dAsp3) | Rat disuse osteoporosis model | Effectively targeted high mineral levels in bone tissue, increasing local bone formation. mdpi.com |

| Hybrid NPs | HA-PEG shell, nHA core | Hyaluronic Acid (HA) | N/A (In vitro/Safety) | Achieved high drug loading efficiency (up to 40%) due to nHA core affinity. nih.govfrontiersin.org |

Liposomal Encapsulation for Controlled Release and Enhanced Cellular Uptake in Vitro

Liposomes, which are vesicles composed of lipid bilayers, serve as versatile carriers for encapsulating hydrophilic drugs like this compound, thereby altering their pharmacokinetic properties and cellular interaction. nih.gov Preclinical in vitro research has focused on using liposomal formulations to control the release of this compound and improve its uptake by target cells, which is otherwise limited due to the drug's high negative charge. nih.gov

Encapsulating this compound within liposomes can significantly enhance its cytotoxic effects on cancer cells in vitro. nih.gov While non-targeted liposomal this compound often shows minimal activity, targeted liposomes can dramatically increase cellular uptake and potency. nih.gov One common strategy is folate-receptor (FR) targeting, as this receptor is often overexpressed on cancer cells. Studies have shown that folate-targeted liposomes containing this compound (FTL-ZOL) exhibit potent cytotoxic activity, with IC50 values more than 100-fold lower than that of the free drug in FR-expressing tumor cells. nih.gov The uptake of this compound by these cells was enhanced approximately 25-fold with certain lipid compositions (DPPG-FTL-ZOL). nih.gov

The composition of the liposome (B1194612) is critical to its performance. The inclusion of components like dipalmitoyl-phosphatidylglycerol (DPPG) or the use of pegylated (PEG) lipids can influence stability, drug release, and cellular interaction. nih.gov For instance, DPPG-containing folate-targeted liposomes demonstrated higher efficiency for intracellular delivery compared to their PEGylated counterparts in FR-expressing cells. nih.gov The mechanism of uptake for liposomes is often through endocytosis, and modifying the liposome surface can influence which endocytic pathway is utilized, thereby affecting the intracellular fate of the drug cargo. nih.gov

The following table presents data from in vitro studies on the cellular uptake and cytotoxicity of liposomal this compound formulations.

| Liposome Formulation | Cell Line | Targeting Ligand | Key In Vitro Finding |

| Non-Targeted L-ZOL | Various human and mouse cell lines | None | Devoid of cytotoxic activity at concentrations up to 200 µM. nih.gov |

| DPPG-FTL-ZOL | FR-expressing tumor cells | Folate | Potent cytotoxicity (sub-micromolar IC50); ~25-fold enhancement in cellular uptake. nih.gov |

| PEG-FTL-ZOL | FR-expressing tumor cells | Folate | Lower cytotoxic activity and only ~4-fold enhancement in cellular uptake compared to DPPG version. nih.gov |

| AZA-LIPO | MCF-7 breast cancer cells | None | Showed higher internalization and cytotoxicity (43% viability) compared to free drug (63% viability) at 36h. mdpi.com |

Polymeric Microspheres for Sustained Release in Preclinical Mechanistic Studies

Polymeric microspheres are widely investigated as injectable, sustained-release drug delivery systems. nih.govnih.gov For this compound, these formulations are designed to create a local depot of the drug that releases it in a controlled manner over an extended period, from weeks to months. This is particularly valuable in preclinical mechanistic studies for understanding the long-term effects of the drug on bone remodeling and regeneration. The most commonly used polymers are biodegradable and biocompatible, such as poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov

The release of the drug from PLGA microspheres is typically biphasic. nih.gov It begins with an initial phase dominated by drug diffusion through the polymer matrix, followed by a second phase where polymer degradation and erosion become the primary release mechanisms. nih.govnih.gov The degradation of PLGA produces lactic and glycolic acids, which are natural metabolites in the body. nih.gov The rate of drug release can be precisely controlled by modulating factors such as the polymer's molecular weight, the ratio of lactic to glycolic acid, the particle size of the microspheres, and the drug loading concentration. nih.gov

In preclinical settings, this compound-loaded microspheres can be injected directly into a target site, such as a bone defect, to study local drug effects without systemic complications. This approach allows researchers to investigate the direct impact of sustained this compound exposure on osteoclast and osteoblast activity over time. While specific studies detailing this compound in PLGA microspheres are emerging, the principles are well-established for similar molecules. For example, studies with other drugs have shown that PLGA microspheres can achieve sustained release for over 30-40 days in vitro and in vivo. nih.gov This sustained release profile is critical for applications in tissue engineering and chronic disease models. nih.gov

The table below outlines the characteristics and release mechanisms of polymeric microspheres relevant to sustained drug delivery in preclinical studies.

| Polymer | Preparation Method | Drug Release Mechanism | Typical Release Duration | Preclinical Application |

| PLGA | Emulsion-solvent evaporation / Microfluidics | Diffusion and polymer erosion | Weeks to months nih.gov | Localized, long-term delivery in bone defect models. |

| PLGA-Pluronic F127 | Microprecipitation | Delayed release via self-assembly and erosion | Lag phase up to 60 days, followed by 40 days of release. mdpi.com | Investigating effects of delayed-onset, sustained drug action. |

| Sodium Alginate, Ethyl Cellulose | Solvent evaporation | Diffusion and polymer swelling | Hours to days gsconlinepress.commdpi.com | Studying short-term sustained release kinetics. |

Integration of this compound into Biomaterials and Scaffolds for Localized Bone Research

Integrating this compound directly into biomaterials and tissue engineering scaffolds represents a key strategy for localized delivery in bone regeneration research. nih.gov This approach aims to create an ideal microenvironment that combines structural support for new tissue growth with the therapeutic action of this compound to inhibit bone resorption and promote formation. frontiersin.orgresearchgate.net Preclinical research has explored a variety of biomaterials, including thermosensitive gels, polymeric membranes, and porous scaffolds. nih.gov

One approach involves incorporating this compound-loaded nanoparticles into a thermosensitive in situ gel. nih.gov This system is injectable as a liquid at room temperature and solidifies into a gel depot at body temperature, providing sustained local release of the drug. In a study using a rabbit tibia defect model, the simultaneous application of a this compound-loaded membrane and a nanoparticle-bearing in situ gel resulted in remarkably accelerated lamellar bone growth just four weeks post-implantation. nih.gov This suggests a synergistic effect between the guided bone regeneration (GBR) principle of the membrane and the anti-resorptive activity of the locally released drug. nih.govresearchgate.net

Porous scaffolds, designed to mimic the extracellular matrix, can also be loaded with this compound. youtube.com Materials such as gelatin-based nanocomposites have been used for this purpose. frontiersin.org The porous structure of these scaffolds allows for cell infiltration, nutrient transport, and waste removal, which are essential for tissue regeneration. frontiersin.org The inclusion of this compound within the scaffold structure ensures that the drug is released directly at the site of bone regeneration, influencing the behavior of osteoclasts and osteoblasts colonizing the scaffold. frontiersin.org Hyaluronic acid is another biomaterial frequently incorporated into scaffolds due to its excellent biocompatibility and its role in tissue healing, making it a suitable carrier for bioactive molecules like this compound. mdpi.comnih.govmdpi.com

The table below summarizes different biomaterial strategies for localized this compound delivery in preclinical bone research.